molecular formula C11H9BrO2 B15215882 3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one

3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one

Cat. No.: B15215882
M. Wt: 253.09 g/mol
InChI Key: YELHMTKXBVOJIZ-MDZDMXLPSA-N
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Description

3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans It is characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to a methylene group and a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the reaction of 2,3-dihydrofuran with a brominated phenylmethanol derivative under acidic conditions. The reaction typically proceeds via the formation of an intermediate bromonium ion, which subsequently undergoes nucleophilic attack by the dihydrofuran ring to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to facilitate the reaction, and the process may be scaled up by adjusting parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group play crucial roles in its reactivity and binding affinity. The compound may act by forming covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity. The dihydrofuran ring provides structural stability and contributes to the overall molecular conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromo(phenyl)methylene)dihydrofuran-2(3H)-one is unique due to the presence of both bromine and phenyl groups, which impart distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

(3E)-3-[bromo(phenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C11H9BrO2/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h1-5H,6-7H2/b10-9+

InChI Key

YELHMTKXBVOJIZ-MDZDMXLPSA-N

Isomeric SMILES

C\1COC(=O)/C1=C(\C2=CC=CC=C2)/Br

Canonical SMILES

C1COC(=O)C1=C(C2=CC=CC=C2)Br

Origin of Product

United States

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